molecular formula C19H17N3O3S2 B2705047 (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide CAS No. 222555-42-2

(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide

Cat. No.: B2705047
CAS No.: 222555-42-2
M. Wt: 399.48
InChI Key: ZUYBFIQMXVYJCI-WJDWOHSUSA-N
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Description

The compound "(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide" is a thiazolidinone derivative featuring a benzylidene substituent at the 5-position, a 2-thioxo group, and a 2-hydroxybenzamide moiety at the 3-position. The Z-configuration of the benzylidene group ensures specific stereoelectronic interactions, influencing its reactivity and biological activity. Thiazolidinones are renowned for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, making this compound a subject of interest in medicinal chemistry .

Properties

IUPAC Name

N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-21(2)13-9-7-12(8-10-13)11-16-18(25)22(19(26)27-16)20-17(24)14-5-3-4-6-15(14)23/h3-11,23H,1-2H3,(H,20,24)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYBFIQMXVYJCI-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide is a complex organic compound that belongs to the class of thiazolidinone derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Its structural features contribute significantly to its pharmacological properties, making it a candidate for drug development.

Chemical Structure

The compound features a thiazolidinone core, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of a dimethylamino group and a hydroxyl group enhances its solubility and potential bioactivity.

Structural Formula

 Z N 5 4 dimethylamino benzylidene 4 oxo 2 thioxothiazolidin 3 yl 2 hydroxybenzamide\text{ Z N 5 4 dimethylamino benzylidene 4 oxo 2 thioxothiazolidin 3 yl 2 hydroxybenzamide}

Antimicrobial Properties

Research indicates that compounds similar to (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide exhibit significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action often involves the inhibition of bacterial cell wall synthesis and disruption of fungal growth.

Table 1: Antimicrobial Activity Against Various Strains

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Candida albicans12 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it induces apoptosis in cancer cells through various pathways, including the activation of caspases and the disruption of mitochondrial membrane potential.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)
HeLa (cervical cancer)8.5
MCF-7 (breast cancer)6.3
A549 (lung cancer)7.2

The biological activity of (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in microbial growth and cancer cell proliferation.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Activity : The hydroxyl group contributes to its ability to scavenge free radicals, providing additional protective effects against oxidative stress.

Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of various thiazolidinone derivatives, including (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide, demonstrated significant activity against resistant strains of bacteria. The results highlighted the potential for developing new antibiotics based on this scaffold.

Study 2: Cancer Cell Line Testing

In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment with the compound, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiazolidinone Derivatives:
  • Target Compound :
    • Core: 2-Thioxothiazolidin-4-one.
    • Substituents:
  • 5-(4-Dimethylaminobenzylidene) group (electron-donating dimethylamino enhances solubility and electronic interactions).
  • 3-(2-Hydroxybenzamide) group (provides hydrogen-bonding capability). Synthesis: Likely involves Knoevenagel condensation of 2-thioxothiazolidin-4-one with 4-dimethylaminobenzaldehyde, followed by amidation .
  • Related Compounds :

    • N-(5-((1H-Indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide ():
  • Molecular Weight: 379.46 g/mol, similar to the target compound.
  • Synthesis: Similar Knoevenagel condensation but with indole-3-carbaldehyde . 2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide ():
  • Substituents: Chloro, methoxy, and propoxy groups (electron-withdrawing and bulky substituents may reduce solubility).
  • Key Difference: Chlorine atom increases electrophilicity compared to the dimethylamino group in the target compound .
Thiadiazole and Triazole Derivatives:
  • N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) (): Core: Thiadiazole ring (more rigid than thiazolidinone). Substituents: Acetyl and methyl groups on pyridine. Melting Point: 290°C (higher than typical thiazolidinones due to increased aromaticity). Synthesis: Reaction of enaminones with active methylene compounds in acetic acid .
  • 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] (): Core: 1,2,4-Triazole with sulfonyl groups.

Spectroscopic and Physical Properties

Infrared (IR) Spectroscopy:
  • Target Compound :
    • Expected peaks: νC=O (~1680 cm⁻¹), νC=S (~1250 cm⁻¹), νO-H (hydroxybenzamide, ~3200 cm⁻¹).
  • Thiadiazole (8a) :
    • νC=O at 1679 and 1605 cm⁻¹ (two carbonyl groups) .
  • Triazole [7–9] :
    • νC=S at 1247–1255 cm⁻¹; absence of νC=O confirms cyclization .
Melting Points:
  • Thiadiazoles (e.g., 8a: 290°C) generally exhibit higher melting points than thiazolidinones due to increased planarity and aromatic stacking.

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